2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-12-6-7-16(13(2)9-12)18-20-19(23-14(3)29-20)21(27)25(24-18)11-17(26)22-10-15-5-4-8-28-15/h6-7,9,15H,4-5,8,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCMQPIANUDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares its thiazolo[4,5-d]pyridazine core with derivatives such as N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). Key differences include:
- Substituent at the 7-position: The target compound has a 2,4-dimethylphenyl group, while the analog in features a 2-thienyl group.
- Acetamide side chain : The tetrahydrofuran-2-ylmethyl group in the target compound may confer stereoelectronic effects distinct from the 4-chlorophenyl group in the analog.
Physicochemical and Spectroscopic Properties
The absence of spectroscopic data for the target compound in the evidence underscores a gap in current literature, necessitating further experimental characterization.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction efficiency be validated experimentally?
- Methodology : Multi-step synthesis typically involves (i) constructing the thiazolo[4,5-d]pyridazin core via cyclization using phosphorus pentasulfide, (ii) introducing the 2,4-dimethylphenyl group via Suzuki coupling or nucleophilic substitution, and (iii) coupling the tetrahydrofuran-methylacetamide moiety via amidation . Reaction progress is monitored using HPLC to track intermediate formation and purity (>95% by area normalization). Yield optimization may require temperature-controlled stepwise addition of reagents (e.g., acyl chlorides) .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Key Methods :
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methyl groups at 2,4-dimethylphenyl and thiazolo core) .
- LC-MS : High-resolution MS for molecular ion validation (e.g., [M+H]+ expected at ~480–500 Da) .
- XRD : Single-crystal X-ray diffraction (using SHELX programs) to resolve 3D conformation, particularly the spatial arrangement of the tetrahydrofuran moiety .
Q. How can researchers validate bioactivity in preliminary pharmacological assays?
- Approach : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays (IC50 determination) and compare with structurally similar derivatives (e.g., fluorophenyl or thiophene analogs) . Include positive controls like doxorubicin and assess selectivity via toxicity assays on non-cancerous cells (e.g., HEK293) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Analysis Framework :
- Pharmacokinetics : Measure plasma stability (e.g., half-life via LC-MS/MS) and metabolic profiling using liver microsomes to identify degradation products (e.g., oxidation of the thiazolo ring) .
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability if poor solubility (logP ~3.5–4.2) limits in vivo efficacy .
Q. What computational strategies predict target binding modes and off-target risks?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR or CDK2) based on the acetamide and thiazolo groups .
- QSAR Modeling : Compare with analogs (e.g., N-(4-fluorobenzyl) derivatives) to correlate substituent effects (e.g., methyl vs. morpholino groups) with activity .
- Off-Target Screening : Perform PASS Online prediction to flag potential interactions with cytochrome P450 isoforms or hERG channels .
Q. How do structural modifications at the 7-phenyl or tetrahydrofuran positions alter SAR profiles?
- Case Study :
- 7-Phenyl Substitution : Replacing 2,4-dimethylphenyl with 4-fluorophenyl (as in ) increases logD by ~0.3 units, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Tetrahydrofuran Modification : Replacing the methyl group with a morpholino ring () improves solubility (clogP from 3.8 to 2.9) but decreases kinase inhibition potency by 40% .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Resolution Protocol :
- Standardized Assays : Re-test under uniform conditions (e.g., 48-hour incubation, 10% FBS) to eliminate variability .
- Batch Analysis : Compare compound purity (HPLC ≥98%) and storage conditions (e.g., desiccated at -20°C vs. ambient degradation) .
Tables for Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
